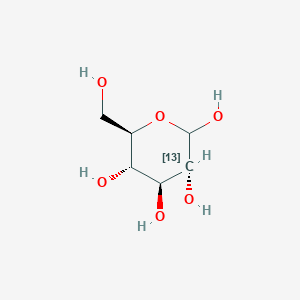

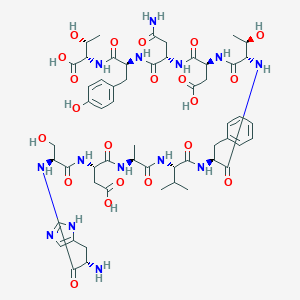

![molecular formula C6H12O6 B118869 D-[5-2H]glucosa CAS No. 136864-16-9](/img/structure/B118869.png)

D-[5-2H]glucosa

Descripción general

Descripción

D-[5-2H]glucose is a deuterated derivative of a hexose sugar. This compound is characterized by the presence of a deuterium atom at the sixth position, replacing a hydrogen atom. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its unique isotopic properties.

Aplicaciones Científicas De Investigación

D-[5-2H]glucose has several scientific research applications:

Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.

Biology: Employed in metabolic studies to trace the incorporation and transformation of sugars in biological systems.

Medicine: Investigated for its potential use in deuterium-enriched pharmaceuticals, which may exhibit altered pharmacokinetics and reduced metabolic degradation.

Industry: Utilized in the production of deuterated solvents and reagents for nuclear magnetic resonance (NMR) spectroscopy.

Mecanismo De Acción

Target of Action

D-[5-2H]glucose, also known as D-glucose-5-d, primarily targets the Sodium-dependent glucose transporter SGLT1 and GLUT2 (SLC2A2) . These transporters play a predominant role in the intestinal transport of glucose into the circulation .

Mode of Action

D-[5-2H]glucose interacts with its targets, the glucose transporters, to facilitate the uptake of glucose into cells. This compound is an essential energy source for many organisms through aerobic or anaerobic respiration and fermentation . The total aerobic metabolism of D-[5-2H]glucose can produce up to 36 ATP molecules .

Biochemical Pathways

D-[5-2H]glucose is involved in the glycolytic pathway , also known as the Meyerhoff, Embden, Parnas pathway . This pathway is ubiquitous in nature and provides the cell with ATP under anaerobic conditions. It also supplies precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides . The glycolytic pathway involves two distinct phases – the energy investment phase consumes ATP, and the energy generation phase produces ATP and NADH .

Result of Action

The action of D-[5-2H]glucose results in the production of ATP, which is used as an energy source for various cellular processes . It also plays a role as a signaling molecule to control glucose and energy homeostasis .

Action Environment

The action of D-[5-2H]glucose can be influenced by various environmental factors, including the availability of glucose and oxygen, as well as extracellular acidification . In a glucose-deprived inflammatory environment, glucose transporters like GLUT2 can be downregulated to prevent passive loss of intracellular glucose .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of D-[5-2H]glucose typically involves the deuteration of a precursor hexose sugar. One common method is the catalytic exchange of hydrogen with deuterium using deuterium oxide (D2O) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using continuous flow reactors. These reactors allow for the efficient exchange of hydrogen with deuterium under controlled conditions, ensuring high yields and purity of the final product. The use of deuterium gas (D2) instead of deuterium oxide can also be employed in some industrial settings to achieve the desired isotopic substitution.

Análisis De Reacciones Químicas

Types of Reactions

D-[5-2H]glucose can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form a deuterated alcohol.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of hydroxyl groups.

Major Products Formed

Oxidation: Formation of deuterated carboxylic acids.

Reduction: Formation of deuterated alcohols.

Substitution: Formation of deuterated alkyl halides or other substituted derivatives.

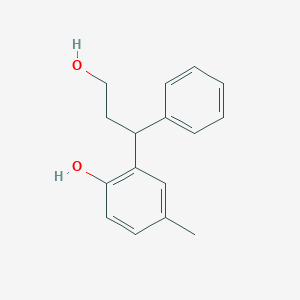

Comparación Con Compuestos Similares

Similar Compounds

(3R,4S,5S,6R)-6-(Hydroxymethyl)oxane-2,3,4,5-tetrol: The non-deuterated version of the compound.

(3R,4S,5S,6R)-6-Fluoro-6-(hydroxymethyl)oxane-2,3,4,5-tetrol: A fluorinated derivative with different chemical properties.

(3R,4S,5S,6R)-6-Chloro-6-(hydroxymethyl)oxane-2,3,4,5-tetrol: A chlorinated derivative with distinct reactivity.

Uniqueness

The uniqueness of D-[5-2H]glucose lies in its isotopic substitution with deuterium. This substitution can significantly alter the compound’s physical and chemical properties, making it valuable for specific applications in research and industry. The kinetic isotope effect associated with deuterium can lead to slower reaction rates and increased stability, which can be advantageous in various scientific and industrial contexts.

Propiedades

IUPAC Name |

(3R,4S,5S,6R)-6-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-MVNNJOOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@H]([C@@H]([C@H](C(O1)O)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

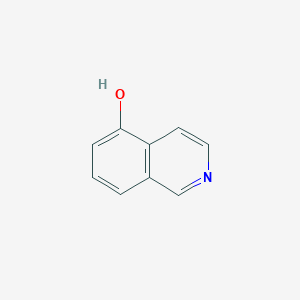

Feasible Synthetic Routes

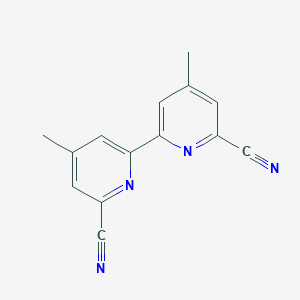

Q1: How does deuteration at the C-5 position of D-glucose impact its oxidation by lead tetraacetate and periodate?

A1: Research using nuclear magnetic resonance (NMR) spectroscopy has shown that the position of deuteration in D-glucose-5-d influences the products formed during its oxidation by lead tetraacetate and periodate []. Specifically, lead tetraacetate oxidation of 3-O-methyl-D-glucose-5-d yields a 3-formate derivative, suggesting the involvement of a furanose form of the sugar in this reaction []. Conversely, periodate oxidation of the same starting material leads to a 4-formate product, indicating that periodate degrades the pyranose form directly []. This difference highlights how subtle structural modifications like deuteration can alter reaction pathways.

Q2: Can you elaborate on the use of D-glucose-6,6′-d2 in understanding the mechanism of glycol-scission by lead tetraacetate?

A2: D-glucose-6,6′-d2, a doubly deuterated D-glucose derivative, serves as another valuable tool in studying oxidative glycol-scission []. Oxidation of D-glucose-6,6′-d2 with lead tetraacetate yields 2,3-di-O-formyl-D-erythrose-4,4′-d2 []. This finding provides evidence that both C6 deuterium atoms are retained in the final product, supporting the proposed mechanism of glycol-scission by lead tetraacetate.

Q3: Does the presence of D-glucose affect the uptake and metabolism of other sugars like D-xylose in microorganisms?

A3: Studies on the yeast Rhodotorula gracilis have shown that D-glucose can repress the induction of the D-xylose catabolizing enzyme system []. This repression is attributed to D-glucose blocking the uptake of D-xylose into the cell []. Interestingly, other sugars like D-fructose, D-galactose, and D-arabinose do not exhibit this inhibitory effect on D-xylose uptake []. This selectivity underscores the role of the cell membrane as a regulatory point in sugar metabolism and highlights the specific interaction between D-glucose and the D-xylose transport system in Rhodotorula gracilis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R,4R,5R,6S)-3-acetyloxy-5-hydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-methyloxan-4-yl]oxyoxane-2-carboxylic acid](/img/structure/B118787.png)

![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid](/img/structure/B118788.png)

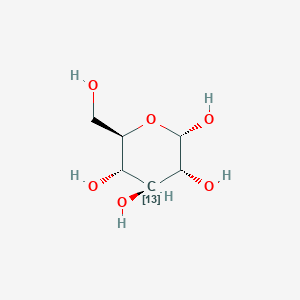

![D-[4-13C]Glucose](/img/structure/B118824.png)